molecular formula C2HCl2F3 B1204223 1,2-Dichloro-1,1,2-trifluoroethane CAS No. 354-23-4

1,2-Dichloro-1,1,2-trifluoroethane

Cat. No.: B1204223
CAS No.: 354-23-4
M. Wt: 152.93 g/mol
InChI Key: YMRMDGSNYHCUCL-UHFFFAOYSA-N
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Description

1,2-dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless.

Scientific Research Applications

  • Catalytic Reactions

    This compound undergoes catalytic reactions, such as disproportionation and isomerization, in the presence of certain catalysts. The addition of hydrogen fluoride can lead to fluorination reactions, with the selectivity towards symmetric or asymmetric compounds influenced by the catalyst's acidity (Blanchard, Wendlinger, & Canesson, 1990).

  • Physical Properties

    Studies have measured its saturated liquid densities at various temperatures, providing essential data for its use in different applications, particularly in refrigeration (Yokoyama & Takahashi, 1991).

  • Electrodehalogenation

    It can be electrochemically reduced to dechlorinated products. The presence of palladium in the solution significantly increases the efficiency of this process (Cabot, Centelles, Segarra, & Casado, 1997).

  • Oilseed Extraction

    It has been evaluated as an extractant in oilseeds, showing potential for use in agricultural and food industries (Temple, 1976).

  • Dipole Moment Measurement

    Its dipole moment in the gaseous state has been measured, providing insights into its molecular properties (Goodwin & Morrison, 1992).

  • Biotransformation Studies

    There's research on its metabolism in rats, mice, and humans, highlighting its biotransformation and the role of cytochrome P450 2E1 in this process (Dekant, Assmann, & Urban, 1995).

  • Reductive Dehalogenation

    The chemical decomposition of this compound using sodium naphthalenide has been explored, showing potential for environmental applications (Oku, Kimura, & Sato, 1988).

  • Synthetic Applications

    It has been used in the synthesis of trifluoroethene, an intermediate in the production of a CFC replacement for refrigeration (Ohnishi, Suzuki, & Ichikawa, 1991).

  • Fluorination Studies

    Its reaction with anhydrous hydrogen fluoride in the presence of metal fluorides has been investigated, yielding new compounds (Sekiya et al., 2001).

  • Efficient Synthesis

    An efficient synthesis method for 1-chloro-2,2-difluoroethylene via reductive dechlorination of related compounds has been developed (Wang, Yang, & Xiang, 2013).

  • Entrainment in SRN1 Reactions

    The compound's involvement in entrainment processes in SRN1 reactions with thiolates was studied, providing insight into complex chemical interactions (Tang & Chen, 2015).

  • Vibrational Studies

    Infrared and Raman spectra of related chloro-trifluoroethanes have been recorded, aiding in understanding their molecular structure and behavior (Liang, Schwartz, & Paige, 1993).

  • Electron Diffraction Studies

    The gas phase structure of related trifluoroethanes has been studied using electron diffraction, contributing to our understanding of their molecular geometry (Beagley & Brown, 1979).

  • Surface Tension Measurements

    The surface tension of various fluorinated compounds, including related trifluoroethanes, has been measured, important for applications in chemical engineering (Higashi, Shibata, & Okada, 1997).

  • Vapor Pressure Correlation

    The vapor pressure of related dichloro-trifluoroethanes has been measured, providing vital data for their use in various industries (Goodwin, Defibaugh, Morrison, & Weber, 1992).

  • Catalytic Systems for Fluorination

    The cleavage of the carbon-chlorine bond of related chlorofluoroethanes using transition-metal-catalysis has been achieved, opening pathways for synthesizing fluorinated compounds (Xiaojun & Chen, 2012).

  • Adsorption on Uranium Dioxide

    The physical adsorption of this compound on uranium dioxide has been studied, providing insights into potential applications in nuclear chemistry and materials science (Stakebake, 1986).

Mechanism of Action

The unstable halohydrin loses hydrobromic acid to yield trifluoroacetyl chloride, which in turn is hydrolyzed to trifluoroacetic acid .

Safety and Hazards

1,2-Dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas . It is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals . They suffer oxidation with strong oxidizing agents and under extremes of temperature . Vapors may cause dizziness or asphyxiation without warning .

Future Directions

Although not deliberately used, R-123a is a significant impurity in its isomer, the widely used 2,2-dichloro-1,1,1-trifluoroethane (R-123) . This suggests that future research could focus on methods to reduce this impurity or find ways to utilize it effectively.

Properties

IUPAC Name

1,2-dichloro-1,1,2-trifluoroethane
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InChI

InChI=1S/C2HCl2F3/c3-1(5)2(4,6)7/h1H
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InChI Key

YMRMDGSNYHCUCL-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)Cl)(F)Cl
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Molecular Formula

C2HCl2F3
Record name DICHLORO-1,1,2-TRIFLUOROETHANE
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DSSTOX Substance ID

DTXSID1042021
Record name 1,2-Dichloro-1,1,2-trifluoroethane
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Molecular Weight

152.93 g/mol
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Physical Description

Dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless., 1,2-dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless., Colorless gas; [CAMEO] Colorless liquid; [MSDSonline], Colorless gas; [CAMEO]
Record name DICHLORO-1,1,2-TRIFLUOROETHANE
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Boiling Point

29.5 °C
Record name 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE
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Density

1.50 g/cu cm at 25 °C
Record name 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE
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Vapor Pressure

620.0 [mmHg], VP: 102.0 kPa at 303.15 K, 102.0 kPa at 303.15 K /620 mm Hg at 25 °C/
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
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Color/Form

Volatile liquid or gas

CAS No.

90454-18-5, 354-23-4
Record name DICHLORO-1,1,2-TRIFLUOROETHANE
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Melting Point

-78 °C
Record name 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-1,1,2-trifluoroethane
Reactant of Route 2
1,2-Dichloro-1,1,2-trifluoroethane
Reactant of Route 3
1,2-Dichloro-1,1,2-trifluoroethane
Reactant of Route 4
1,2-Dichloro-1,1,2-trifluoroethane

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